8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol
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Overview
Description
8-(p-Tolyl)-1,4-dioxaspiro[45]decan-8-ol is a chemical compound with the molecular formula C₁₅H₂₀O₃ It is characterized by a spirocyclic structure that includes a dioxaspirodecane ring system and a p-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol typically involves the reaction of p-tolyl-substituted precursors with appropriate reagents to form the spirocyclic structure. One common method involves the use of tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane as starting materials . The reaction conditions often include the use of a base, such as sodium hydride, and an organic solvent, such as dimethylformamide, to facilitate the formation of the spirocyclic ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The p-tolyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
8-oxa-2-azaspiro[4.5]decane: A related spirocyclic compound with different substituents.
3-(p-Tolyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one: Another spirocyclic compound with a similar core structure but different functional groups.
Uniqueness
8-(p-Tolyl)-1,4-dioxaspiro[4.5]decan-8-ol is unique due to its specific combination of a dioxaspirodecane ring and a p-tolyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C15H20O3 |
---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
8-(4-methylphenyl)-1,4-dioxaspiro[4.5]decan-8-ol |
InChI |
InChI=1S/C15H20O3/c1-12-2-4-13(5-3-12)14(16)6-8-15(9-7-14)17-10-11-18-15/h2-5,16H,6-11H2,1H3 |
InChI Key |
LNYLMAHYVLPFNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCC3(CC2)OCCO3)O |
Origin of Product |
United States |
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